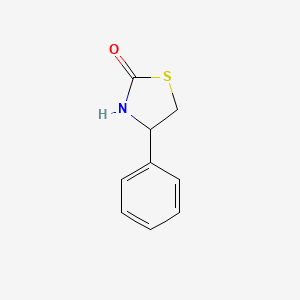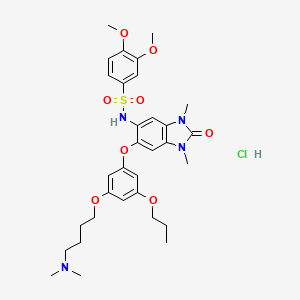
IACS-9571 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IACS-9571 Hydrochloride, also known as ASIS-P040 Hydrochloride, is a potent and selective inhibitor of TRIM24 and BRPF1 . It has an IC50 of 8 nM for TRIM24, and Kd values of 31 nM and 14 nM for TRIM24 and BRPF1, respectively . It shows excellent cellular potency with an EC50 of 50 nM .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 679.22 and a formula of C32H43ClN4O8S . The same paper mentioned above may also provide more details on its molecular structure .Physical And Chemical Properties Analysis
This compound is a solid substance with a light brown to brown color . It has a high solubility in DMSO (125 mg/mL) and water (10 mg/mL), but it requires ultrasonic and warming for dissolution . It should be stored at 4°C, sealed, and away from moisture .Applications De Recherche Scientifique
Reactivation of Latent HIV-1
IACS-9571 Hydrochloride, as a TRIM24 bromodomain inhibitor, has shown promise in reactivating HIV-1 in latent T cell lines. This compound encourages productive HIV-1 expression in newly infected cells and inhibits the formation of immediate latent transcriptionally repressed provirus. Notably, it works synergistically with other agents like PMA and ionomycin to activate HIV-1 expression, while partially suppressing T cell activation (Horvath, Brumme, & Sadowski, 2022).
Role in Immunoaffinity Chromatography
This compound plays a significant role in immunoaffinity chromatography (IAC). IACs are widely used for cleanup and isolation of mycotoxins extracted from various sources. They are prepared by binding antibodies specific for a target to a solid-phase support and then using this to selectively extract certain compounds from a mixture (Scott & Trucksess, 1997).
Protective Effect on Human Islet Cells
In a study on isolated human islet cells, IACS-9571 demonstrated a protective effect against oxidative stress. This suggests its potential application in improving the function and viability of islet cells for transplantation, thereby playing a crucial role in diabetes treatment (Mancarella et al., 2008).
Application in Environmental Cleanup
This compound has been applied in environmental cleanup, specifically in the adsorption of ionizable aromatic compounds (IACs) like 1-naphthylamine and 1-naphthol. Its effectiveness in adsorption indicates its potential in environmental pollution management, demonstrating its versatility beyond medical applications (Sun et al., 2012).
Mécanisme D'action
Orientations Futures
IACS-9571 Hydrochloride has been suggested as a potential therapeutic intervention for glioblastoma (GBM). A study showed that specific TRIM24 inhibition suppresses GBM malignant functions . This provides novel insight into the TRIM24-based druggable dependencies, important for developing effective therapeutic strategies for brain tumors .
Propriétés
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S.ClH/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;/h11-12,16-21,33H,8-10,13-15H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQIQKWUIYJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2466252.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2466253.png)
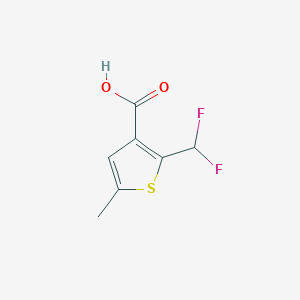
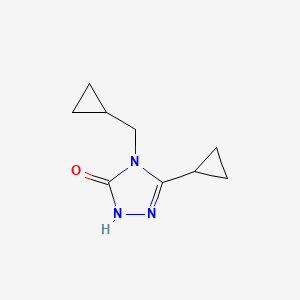
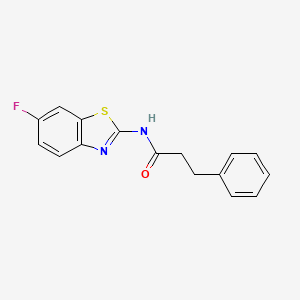
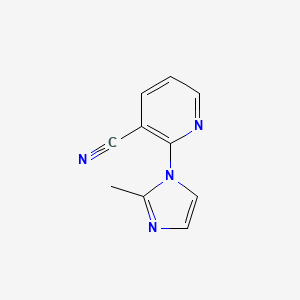
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2466262.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2466265.png)
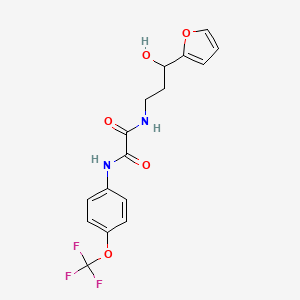
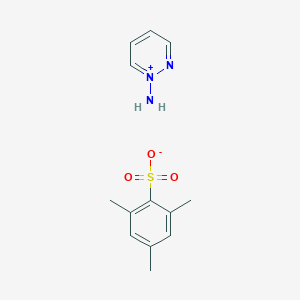
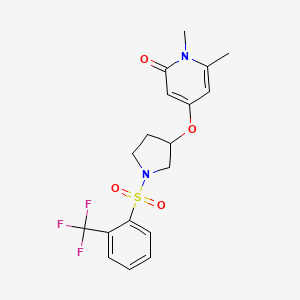
![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466271.png)
